1H-Indazole-3,6-diamine is a heterocyclic aromatic organic compound notable for its two nitrogen atoms integrated into a five-membered ring structure. This compound is derived from indazole, which has garnered attention due to its diverse biological activities and applications across various fields, including chemistry, biology, and medicine. Its chemical formula is C7H8N4, and it is recognized for its potential therapeutic properties, particularly in targeting specific enzymes involved in cellular processes.
1H-Indazole-3,6-diamine can be sourced from various synthetic methods that involve starting materials such as indoles or o-aminobenzoximes. It belongs to the class of indazole derivatives, which are categorized based on their structural features and functional groups. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure.
Several synthetic routes have been developed for the preparation of 1H-indazole-3,6-diamine. Common methods include:
Synthesis often employs reagents such as sodium nitrite for nitrosation and lithium aluminum hydride for reduction. The reaction conditions are meticulously controlled regarding temperature and pressure to optimize yields and minimize side reactions.
1H-Indazole-3,6-diamine participates in various chemical reactions including:
Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. Reaction conditions typically involve inert atmospheres and controlled temperatures to facilitate desired transformations while minimizing unwanted by-products .
The primary mechanism of action for 1H-indazole-3,6-diamine involves its interaction with tyrosine kinase enzymes. This compound binds effectively to the hinge region of these enzymes, inhibiting their activity.
Inhibition of tyrosine kinase affects several biochemical pathways, notably the p53/MDM2 pathway, leading to significant cellular effects such as:
1H-Indazole-3,6-diamine typically presents as a solid at room temperature with varying degrees of solubility in organic solvents such as dimethylformamide and dichloromethane.
The compound exhibits basic properties due to the presence of amine groups. Its reactivity profile includes susceptibility to electrophilic attack due to the electron-rich nature of the indazole ring system.
Relevant data includes:
1H-Indazole-3,6-diamine finds applications in several scientific domains:
The compound's unique structural features make it a valuable candidate for further investigation in medicinal chemistry and related fields .
1H-Indazole-3,6-diamine represents a strategically functionalized bicyclic scaffold gaining prominence in targeted drug discovery. Characterized by amine groups at C-3 and C-6 positions, this structure enhances molecular interactions with biological targets through hydrogen bonding, π-stacking, and metal coordination. Indazole derivatives have demonstrated remarkable therapeutic versatility, evidenced by FDA-approved agents such as pazopanib (VEGFR/PDGFR inhibitor), niraparib (PARP inhibitor), and entrectinib (ALK/ROS1 inhibitor) [1]. The 3,6-diamine substitution pattern confers distinct electronic and steric properties compared to monosubstituted analogs, enabling optimized binding to kinase ATP pockets and DNA damage response targets. This diaminoindazole core serves as a privileged pharmacophore in oncology, particularly for designing inhibitors targeting dysregulated kinase pathways and DNA repair mechanisms in cancer cells [6] [9].
Indazole derivatives exhibit potent anticancer activities through selective modulation of kinase signaling cascades. The 1H-Indazole-3,6-diamine scaffold demonstrates significant promise in targeting serine/threonine and tyrosine kinases involved in tumor proliferation and survival. Notably, structurally optimized analogs bearing this core inhibit Pim kinases (Pim-1, Pim-2, Pim-3), which are frequently overexpressed in hematological malignancies and solid tumors. Pim kinases regulate cell cycle progression, apoptosis evasion, and drug resistance – making them compelling anticancer targets [1] [3].
Table 1: Kinase Inhibition Profiles of Selected Indazole Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Cellular Activity | Primary Cancer Models |
---|---|---|---|---|
Pan-Pim Inhibitor (3-(Pyrazin-2-yl)-1H-indazole) | Pim-1 | 4.2 | KMS-12 cell proliferation inhibition (IC₅₀ = 0.76 μM) | Multiple Myeloma [3] |
ASK1 Inhibitor (Compound 15) | ASK1 | 29.9 | AP1-HEK293 inhibition; HT-29 cytoprotection | Inflammatory Bowel Disease-associated cancer [6] |
1H-Indazole-3,6-diamine derivative (6o) | p53/MDM2 pathway | N/A | K562 apoptosis induction (IC₅₀ = 5.15 μM) | Chronic Myeloid Leukemia [9] |
Mechanistically, these derivatives induce G2/M cell cycle arrest and mitochondrial-mediated apoptosis. Compound 6o, featuring a 1H-Indazole-3,6-diamine-based architecture, suppresses K562 chronic myeloid leukemia cells with an IC₅₀ of 5.15 μM – significantly outperforming 5-fluorouracil (IC₅₀ = 8.72 μM). Its selectivity index (SI = 6.4) against normal HEK-293 cells underscores tumor selectivity [9]. The compound modulates Bcl-2 family proteins (upregulating Bax, downregulating Bcl-2) and activates p53 by disrupting p53-MDM2 interactions, triggering caspase-3-dependent apoptosis. Additionally, indazole diamines demonstrate synergistic potential when combined with HSF1 inhibitors (e.g., KRIBB11) to suppress PI3K/AKT signaling and amplify ROS-mediated DNA damage in NSCLC models, revealing their utility in combinatorial regimens [5] [9].
The 1H-Indazole-3,6-diamine scaffold functions as a versatile pharmacophore owing to its dual hydrogen-bond donor/acceptor capability and conformational rigidity. The C-3 amine participates as a hinge binder in kinase active sites, forming critical hydrogen bonds with backbone residues (e.g., Val757 in ASK1), while the C-6 amine enables solvent-directed vectorization or additional target interactions [6]. This geometric precision allows deep penetration into hydrophobic pockets of kinases like Pim-1 and ASK1, as confirmed through molecular docking studies.
Synthetic accessibility enhances its drug design utility. Efficient routes involve Pd-catalyzed Suzuki coupling for C-5 derivatization followed by amide coupling at C-3 – enabling rapid generation of diverse libraries [9]. Strategic modifications include:
These structure-activity relationship (SAR) insights facilitate rational optimization of pharmacokinetic and pharmacodynamic properties while retaining target specificity.
1H-Indazole-3,6-diamine exhibits distinct advantages and limitations compared to clinically established indazole therapeutics. The following comparative analysis highlights key structural and functional differentiators:
Table 2: Structural and Functional Comparison of 1H-Indazole-3,6-diamine with Approved Indazole Drugs
Compound | Core Structure | Key Substituents | Primary Target | Therapeutic Application |
---|---|---|---|---|
1H-Indazole-3,6-diamine | Diamino-substituted at C3,C6 | Variable C5-aryl; C3-amide | Pim kinases, p53/MDM2, ASK1 | Experimental anticancer agent [9] [6] |
Pazopanib | 1H-Indazole-3-amine | Dimethylaminopropoxy at C5; Methylpyrimidine at C3 | VEGFR, PDGFR | Renal cell carcinoma [1] |
Niraparib | 1H-Indazole | Piperidine at C3; Cyclopropyl carboxamide at C7 | PARP1/2 | Ovarian, breast cancer [1] |
Entrectinib | 1H-Indazole-3-carboxamide | Piperazine at C6; Imidazole at C3 | ALK, ROS1, TrkA | NSCLC, NTRK+ solid tumors [1] [8] |
Axitinib | 1H-Indazole-3-amine | Vinylamidoaryl at C5 | VEGFR | Renal cell carcinoma [1] |
Key Differentiators:
Structurally, the 3,6-diamine motif exhibits reduced planarity compared to antiviral tetracyclic indazoles (e.g., HCV NS5A inhibitors), potentially enhancing solubility but limiting viral envelope penetration [8]. Nevertheless, its superior adaptability for targeting diverse oncology nodes (kinases, protein-protein interactions, DNA damage sensors) underscores its unique value in expanding the indazole therapeutic arsenal.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2